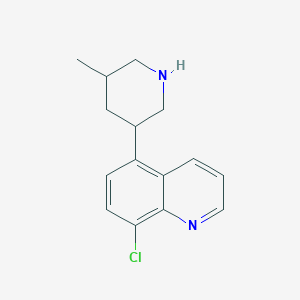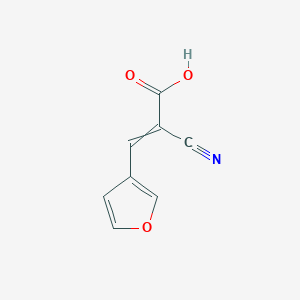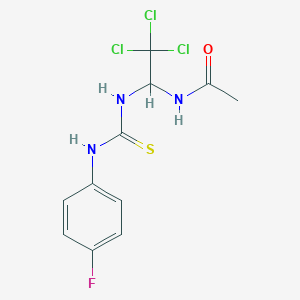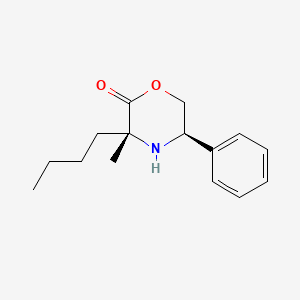![molecular formula C12H8N2O3 B11714504 6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
6,7-Diaminobenzo[de]isochromene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups attached to a benzoisochromene core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,8-naphthalic anhydride to form 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione, followed by reduction to yield the desired diamino compound. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenated compounds or acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of substituted benzoisochromene derivatives.
科学的研究の応用
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione: Similar structure but with bromine atoms instead of amino groups.
6,7-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione: Contains nitro groups instead of amino groups.
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Contains a hydroxyl group instead of amino groups.
Uniqueness
The presence of amino groups in 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications and applications. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions distinguishes it from its brominated, nitrated, and hydroxylated counterparts.
特性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
8,10-diimino-3-oxatricyclo[7.3.1.05,13]trideca-1,4,6,9(13),11-pentaene-2,4-diol |
InChI |
InChI=1S/C12H8N2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4,13-16H |
InChIキー |
DBKDFUBAQFRYHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=N)C2=C3C1=C(OC(=C3C=CC2=N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)

![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)


